The synthesis of H-Glutamic acid-Tyrosine-Glutamic acid-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. The coupling of amino acids is facilitated by reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), which form peptide bonds between the amino acids.
The molecular structure of H-Glutamic acid-Tyrosine-Glutamic acid-OH can be represented as follows:
The structure consists of:
H-Glutamic acid-Tyrosine-Glutamic acid-OH can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for H-Glutamic acid-Tyrosine-Glutamic acid-OH primarily involves its interactions within biological systems:
Data from studies indicate that such peptides can modulate signaling pathways relevant to neurobiology and cellular communication .
Relevant data indicates that the stability and solubility are crucial for its applications in biochemical assays and therapeutic formulations .
H-Glutamic acid-Tyrosine-Glutamic acid-OH has several scientific uses:
H-Glu-Tyr-Glu-OH (EYE) is structurally analogous to the conserved C-terminal motif of α-melanocyte-stimulating hormone (α-MSH), a key agonist of melanocortin receptors (MCRs) [1] [5]. MCRs (MC1R-MC5R) are G protein-coupled receptors (GPCRs) that regulate physiological processes, including pigmentation and inflammation. EYE preferentially binds to MC5R due to its high expression in exocrine glands and immune cells [1] [9]. Upon binding, EYE activates MC5R’s guanine nucleotide-binding protein (Gs), triggering adenylate cyclase (AC) stimulation and cyclic adenosine monophosphate (cAMP) production [1]. This process involves:
Table 1: Melanocortin Receptor Binding Specificity of EYE
Receptor Subtype | Expression Sites | EYE Binding Affinity | Primary Signaling Pathway |
---|---|---|---|
MC1R | Melanocytes, Keratinocytes | Low | cAMP/PKA |
MC3R | Hypothalamus, Gut | Moderate | cAMP/PKA, MAPK |
MC5R | Exocrine Glands, Immune Cells | High | cAMP/PKA, PI3K |
EYE inhibits melanin synthesis by directly targeting tyrosinase (TYR), the rate-limiting enzyme in melanogenesis [2] [10]. Mechanisms include:
Studies show EYE reduces melanin by 47% in B16F10 melanoma cells at 100 μM, outperforming kojic acid (32% reduction) [10]. Its dual glutamic acid framework enhances solubility and ionic interactions with TYR’s polar residues (e.g., His263, Asn260) [10].
Table 2: Mechanisms of Tyrosinase Inhibition by Peptides
Inhibitor Type | Example | Mechanism | EYE’s Role |
---|---|---|---|
Competitive | Kojic acid | Blocks substrate binding | Mimics tyrosine |
Copper-chelating | Glycine-Glutamate | Inactivates catalytic Cu²⁺ | Chelates via carboxyl groups |
Suicide substrate | EYE | Forms irreversible covalent bonds | Reacts with quinone intermediates |
EYE modulates the cAMP/PKA/CREB-microphthalmia-associated transcription factor (MITF) axis, a central regulator of melanogenic genes [2]:
This contrasts with α-MSH, which stimulates the same pathway. EYE’s divergent effects stem from its partial agonism at MCRs, leading to attenuated signal duration [5].
Agouti Signaling Protein (ASP) is an endogenous antagonist of MC1R that displaces α-MSH, inhibiting melanogenesis [2]. EYE competes with ASP via:
EYE accelerates melanosome degradation by enhancing autophagy in keratinocytes and melanocytes [3] [7]:
Table 3: Autophagy Markers Regulated by EYE
Autophagy Marker | Function | Change Induced by EYE | Impact on Pigmentation |
---|---|---|---|
LC3-II | Autophagosome membrane component | ↑2.5-fold | Enhances melanosome degradation |
p62/SQSTM1 | Autophagy receptor | ↓40% | Reduces melanin accumulation |
LAMP1 | Lysosomal membrane protein | ↑68% colocalization with melanosomes | Accelerates melanolysis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7